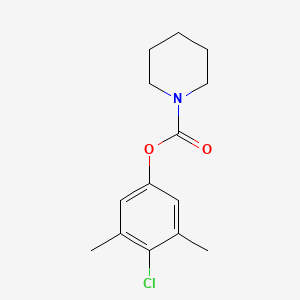

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate

Description

4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is an organic compound featuring a 4-chloro-3,5-dimethylphenyl group esterified to a piperidine ring via a carboxylate linker.

Properties

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-10-8-12(9-11(2)13(10)15)18-14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXSSTXQEIUPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate typically involves the esterification of 4-chloro-3,5-dimethylphenol with piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the piperidine moiety exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K-AKT pathway. Specific studies have demonstrated that modifications to the piperidine structure can lead to enhanced selectivity and potency against various cancer cell lines .

Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of conditions like Alzheimer's disease. In vitro studies have shown that certain derivatives of piperidine can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate could be developed into a therapeutic agent for cognitive disorders .

NLRP3 Inflammasome Inhibition

Recent studies highlight the role of piperidine derivatives as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. Compounds similar to this compound have shown promise in reducing inflammation and preventing related diseases by blocking NLRP3 activation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions . The exact molecular targets and pathways may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate and three analogs:

Key Observations:

Functional Group Diversity: The target compound’s piperidine ring introduces a basic nitrogen, which may enhance water solubility at physiological pH compared to the neutral benzofuran analog . The trifluoroethanone derivative contains strong electron-withdrawing fluorine atoms, likely increasing electrophilicity and altering reactivity in synthetic pathways.

Molecular Weight and Complexity: The pyrazolo-pyridine derivative (391.1 g/mol) is significantly larger than the benzofuran (300.74 g/mol) and trifluoroethanone (~234.63 g/mol) analogs, suggesting differences in lipophilicity and permeability.

Biological Activity

4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the use of readily available precursors and various reaction conditions to optimize yield and purity. For example, one synthetic route involves the use of piperidine derivatives as starting materials, followed by acylation reactions to form the desired carboxylate structure. The optimization of these synthetic processes is crucial for large-scale production and has been documented in recent studies .

Pharmacological Properties

The biological activity of this compound has been explored in various contexts:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits inhibitory effects on certain cancer cell lines. For instance, it has shown potential in reducing the viability of prostate cancer cells (PC-3 and DU145) with IC50 values indicating effective concentration levels for therapeutic applications .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment in the face of rising antibiotic resistance .

Understanding the mechanisms through which this compound exerts its effects is essential for further development:

- Cellular Pathways : Research indicates that compounds similar to this compound may interact with key cellular pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in regulating cell growth and survival .

- Inhibition of Kinases : The compound may act as a kinase inhibitor, impacting signaling pathways crucial for tumor growth and proliferation . This mechanism aligns with findings from studies on other piperidine derivatives that have shown similar activities.

Case Studies

Several case studies have highlighted the biological activities and therapeutic potential of this compound:

- Prostate Cancer Study : A study conducted on PC-3 and DU145 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 2.226 μM and 1.67 μM respectively .

- Antimicrobial Efficacy : In vitro testing against MRSA revealed that the compound exhibited bacteriostatic activity at low concentrations (MIC = 4 μg/ml), showcasing its potential as a new antimicrobial agent .

Data Summary Table

The following table summarizes the biological activities and corresponding IC50 values observed in various studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.